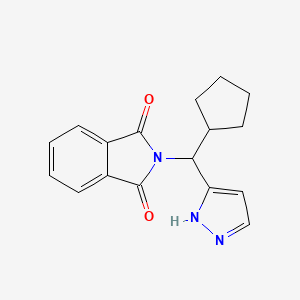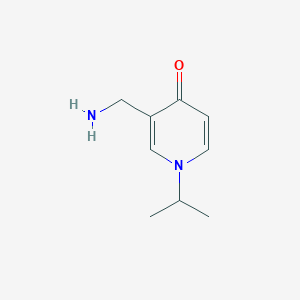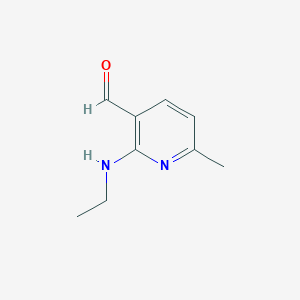
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Solventless conditions and green chemistry principles are often applied to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anticancer agent.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as 1,3-diaza-2,4-cyclopentadienes, show similarities in their chemical behavior.
Uniqueness: 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione stands out due to its unique combination of the isoindoline-1,3-dione and pyrazole moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17N3O2 |
|---|---|
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
2-[cyclopentyl(1H-pyrazol-5-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O2/c21-16-12-7-3-4-8-13(12)17(22)20(16)15(11-5-1-2-6-11)14-9-10-18-19-14/h3-4,7-11,15H,1-2,5-6H2,(H,18,19) |
Clave InChI |
ICOGFBRCOUTUOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(C2=CC=NN2)N3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)

![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)


![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)







![2-amino-3-methyl-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one](/img/structure/B11797132.png)
